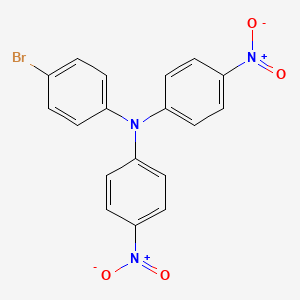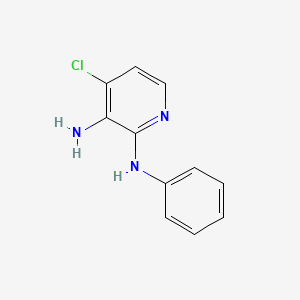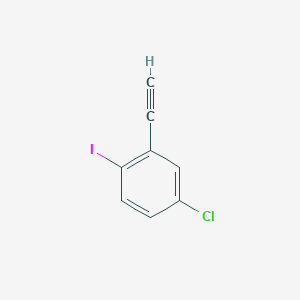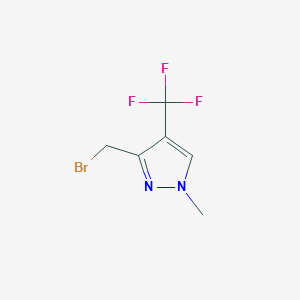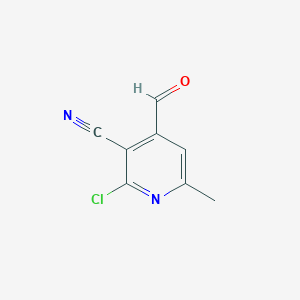
2-Chloro-4-formyl-6-methylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-formyl-6-methylnicotinonitrile is a chemical compound with the molecular formula C8H5ClN2O It is a derivative of nicotinonitrile, characterized by the presence of a chloro group at the 2-position, a formyl group at the 4-position, and a methyl group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-formyl-6-methylnicotinonitrile typically involves the chlorination of 4-formyl-6-methylnicotinonitrile. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where the starting material is dissolved in an appropriate solvent, such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux for several hours until the reaction is complete. The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as column chromatography and crystallization, to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-formyl-6-methylnicotinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 2-position can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of 2-substituted derivatives, such as 2-azido-4-formyl-6-methylnicotinonitrile.
Oxidation: Formation of 2-chloro-4-carboxy-6-methylnicotinonitrile.
Reduction: Formation of 2-chloro-4-hydroxymethyl-6-methylnicotinonitrile.
Aplicaciones Científicas De Investigación
2-Chloro-4-formyl-6-methylnicotinonitrile has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biological Studies: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicinal Chemistry: Explored as a building block for the development of novel therapeutic agents.
Industrial Applications: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-formyl-6-methylnicotinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may involve the disruption of bacterial cell wall synthesis or interference with essential metabolic processes. The exact molecular targets and pathways involved can vary based on the specific context and application.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichloro-4-methylnicotinonitrile: Similar structure but with an additional chloro group at the 6-position.
4-Formyl-6-methylnicotinonitrile: Lacks the chloro group at the 2-position.
2-Chloro-4-methylnicotinonitrile: Lacks the formyl group at the 4-position.
Uniqueness
2-Chloro-4-formyl-6-methylnicotinonitrile is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both a chloro and formyl group allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Propiedades
Fórmula molecular |
C8H5ClN2O |
|---|---|
Peso molecular |
180.59 g/mol |
Nombre IUPAC |
2-chloro-4-formyl-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C8H5ClN2O/c1-5-2-6(4-12)7(3-10)8(9)11-5/h2,4H,1H3 |
Clave InChI |
SQGGHYHKZZCLND-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=N1)Cl)C#N)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


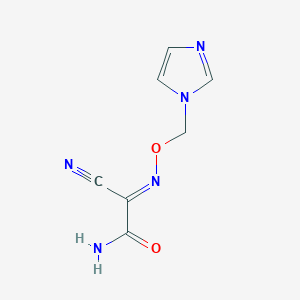
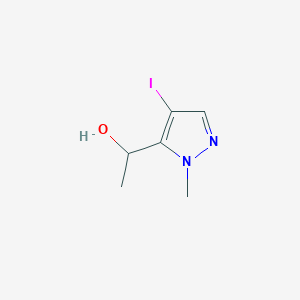
![Methyl 2-chloro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate](/img/structure/B12951441.png)
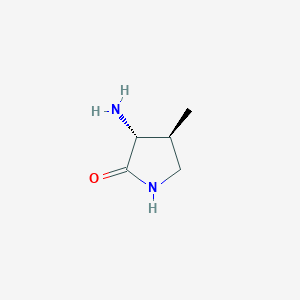
![(E)-7-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B12951445.png)
![(6R,8R)-N1,N13-Bis(diphenylphosphanyl)-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine-1,13-diamine](/img/structure/B12951456.png)
![3'-Methyl-4-(2-(thiophen-2-yl)propan-2-yl)-[1,1'-biphenyl]-2,6-diol](/img/structure/B12951467.png)
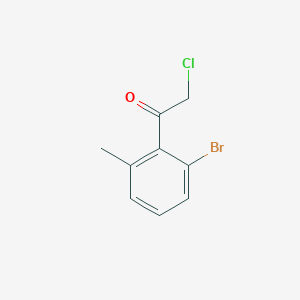

![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclohexan-1-amine](/img/structure/B12951484.png)
